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Compound of Interest

Compound Name: 5-Bromo-2-fluorophenylacetic acid

Cat. No.: B1273536 Get Quote

Disclaimer: Experimentally verified spectroscopic data for 5-Bromo-2-fluorophenylacetic acid
(CAS No: 883514-21-4) is not extensively available in public databases. The information

presented herein is a comprehensive guide based on predictive models and analysis of

structurally analogous compounds. This document is intended for reference and should not be

considered a substitute for empirical verification.

Introduction
5-Bromo-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid of interest in

synthetic organic chemistry. Its utility as a building block in the development of novel

pharmaceutical agents and other high-value chemical entities necessitates a thorough

understanding of its structural and spectroscopic characteristics. This technical guide provides

a detailed overview of the predicted spectroscopic data for 5-Bromo-2-fluorophenylacetic
acid and outlines standardized experimental protocols for data acquisition, catering to

researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 5-Bromo-2-
fluorophenylacetic acid, organized for clarity and comparative analysis.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-fluorophenylacetic acid
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Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Expected Coupling
(J, Hz)

-CH₂- ~ 3.7 d JHF ≈ 2-4

Ar-H ~ 7.0 - 7.6 m -

-COOH ~ 10 - 12 br s -

Note: The methylene protons (-CH₂-) may appear as a doublet due to coupling with the ortho-

fluorine. The aromatic region is expected to show a complex multiplet pattern due to the

combined effects of the bromo and fluoro substituents.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-fluorophenylacetic acid

Assignment Predicted Chemical Shift (δ, ppm)

-CH₂- ~ 34

C-Br ~ 118

Aromatic CH ~ 117, 132, 136

C-CH₂ ~ 125 (d)

C-F ~ 160 (d, ¹JCF ≈ 245 Hz)

-COOH ~ 172

Note: The carbon atom directly bonded to fluorine is expected to show a large one-bond

coupling constant (¹JCF) and appear as a doublet.

Predicted Mass Spectrometry (MS) Data
Table 3: Predicted m/z Values for Key Fragments in the Mass Spectrum of 5-Bromo-2-
fluorophenylacetic acid
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Fragment Predicted m/z Notes

[M]⁺ 232/234

Molecular ion peak exhibiting

the characteristic isotopic

pattern for bromine (⁷⁹Br/⁸¹Br).

[M - COOH]⁺ 187/189
Corresponds to the loss of the

carboxylic acid group.

[M - Br]⁺ 153
Corresponds to the loss of the

bromine atom.

Note: The presence of a single bromine atom results in a distinctive M/M+2 isotopic pattern

with near-equal intensities.

Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Characteristic IR Absorption Frequencies for 5-Bromo-2-
fluorophenylacetic acid

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1700 - 1725 Strong

C=C (Aromatic) 1450 - 1600 Medium-Strong

C-F (Aryl-Fluoride) 1200 - 1270 Strong

C-Br (Aryl-Bromide) 500 - 600 Medium

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data for 5-Bromo-
2-fluorophenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength

of 400 MHz or greater.

¹H NMR Acquisition:

Record a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to encompass a range of -2 to 15 ppm.

Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A significantly larger number of scans will be necessary compared to the ¹H NMR

experiment.

Data Processing: The acquired raw data should be processed using appropriate NMR

software. Standard processing steps include Fourier transformation, phase and baseline

correction. Chemical shifts should be referenced to the residual solvent signal or an internal

standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
Sample Introduction: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) and introduce it into the mass spectrometer. Common introduction

methods include direct infusion or via a liquid chromatography system.

Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is a

"soft" technique suitable for observing the molecular ion with minimal fragmentation. Electron
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impact (EI) ionization will induce more extensive fragmentation, providing valuable structural

information.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition and Analysis: Acquire the mass spectrum over a relevant m/z range (e.g.,

50-500 amu). Analyze the spectrum to identify the molecular ion and key fragment ions,

paying close attention to the isotopic pattern of bromine.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient

and common technique. Place a small amount of the solid sample directly onto the ATR

crystal. Alternatively, the sample can be mixed with dry potassium bromide (KBr) and

pressed into a thin, transparent pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the mid-infrared range, typically from 4000 to

400 cm⁻¹.

Data Analysis: Correlate the observed absorption bands with the characteristic vibrational

frequencies of the functional groups present in the molecule.

Visualization of Experimental Workflow
The following diagram provides a logical workflow for the synthesis and subsequent

spectroscopic analysis of a chemical compound such as 5-Bromo-2-fluorophenylacetic acid.
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Synthesis of Target Compound
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Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-fluorophenylacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273536#spectroscopic-data-of-5-bromo-2-
fluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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